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Compound of Interest

Compound Name: 1-Cyclopropylpiperidin-4-ol

Cat. No.: B1393038 Get Quote

An In-Depth Technical Guide to 1-Cyclopropylpiperidin-4-ol: A Key Building Block in Modern

Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the vast

arsenal of available scaffolds, the piperidine ring stands out as one of the most prevalent

heterocyclic motifs in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to

engage in key binding interactions make it a privileged structure in drug design. When

functionalized with a cyclopropyl group at the nitrogen atom, the resulting N-

cyclopropylpiperidine moiety offers a unique combination of properties, including metabolic

stability and conformational constraint, that are highly desirable in drug candidates.[3]

This technical guide provides a comprehensive overview of 1-Cyclopropylpiperidin-4-ol, a
versatile bifunctional building block that incorporates both the N-cyclopropylpiperidine scaffold

and a hydroxyl group for further synthetic elaboration. We will delve into its chemical structure,

physicochemical properties, synthetic methodologies, and crucial applications, particularly its

role in the development of potent antiviral agents. This document is intended for researchers,

scientists, and drug development professionals seeking to leverage this valuable intermediate

in their discovery programs.

Chemical Structure and Physicochemical Properties
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1-Cyclopropylpiperidin-4-ol is a secondary alcohol derivative of piperidine, distinguished by

the presence of a cyclopropyl group attached to the ring nitrogen. This structural combination

imparts a unique set of properties that are highly advantageous in medicinal chemistry. The

cyclopropyl group can enhance metabolic stability and modulate the basicity of the piperidine

nitrogen, while the hydroxyl group at the 4-position serves as a convenient handle for

introducing further molecular complexity.[3][4]

The molecular structure of 1-Cyclopropylpiperidin-4-ol is depicted below:

Caption: Chemical structure of 1-Cyclopropylpiperidin-4-ol.

Table 1: Physicochemical Properties of 1-Cyclopropylpiperidin-4-ol

Property Value Reference(s)

Molecular Formula C₈H₁₅NO [4]

Molecular Weight 141.21 g/mol [4]

CAS Number 102575-30-4 N/A

Appearance
Colorless to light yellow

crystalline powder or liquid
[4]

pKa (Piperidine Nitrogen) ~10.5 - 11.5 (estimated) [4]

Solubility

Moderate to high solubility in

water; Soluble in polar organic

solvents.

[4]

Melting Point
Data not readily available in

cited literature.

Boiling Point
Data not readily available in

cited literature.

Note: Experimental melting and boiling points are not consistently reported in publicly available

literature. The physical state may vary depending on purity.
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The basicity of the piperidine nitrogen, with an estimated pKa in the range of 10.5-11.5, allows

for the formation of salts, which can significantly enhance aqueous solubility.[4] The presence

of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the

nitrogen atom), along with the hydrophobic cyclopropyl and piperidine rings, gives the molecule

an amphiphilic character.

Synthesis and Purification
The most common and efficient method for the synthesis of 1-Cyclopropylpiperidin-4-ol is
through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by

reduction, or more directly, by reacting cyclopropylamine with a protected 4-piperidone. A highly

effective one-pot procedure involves the reaction of cyclopropylamine with 1-Boc-4-piperidone

followed by reduction and deprotection. A representative and widely utilized approach is the

direct reductive amination between an amine and a ketone.

General Experimental Protocol: Reductive Amination
The following is a representative, step-by-step methodology for the synthesis of N-alkylated

piperidinols via reductive amination. This protocol can be adapted for the synthesis of 1-
Cyclopropylpiperidin-4-ol.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly

effective for reductive aminations. It is less sensitive to moisture than sodium

cyanoborohydride and can often be used in a one-pot procedure without the need to pre-

form the imine.

Dichloromethane (DCM) or Dichloroethane (DCE) are common solvents for this reaction as

they are relatively non-polar and aprotic, providing good solubility for the reactants and not

interfering with the reaction mechanism.

The reaction is typically run at room temperature as it is generally efficient without heating,

which minimizes side reactions.

A saturated sodium bicarbonate wash is used during the work-up to neutralize any remaining

acid and remove water-soluble byproducts.
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Purification by column chromatography is a standard method to isolate the desired product

from unreacted starting materials and byproducts.

Step-by-Step Protocol:

To a stirred solution of 4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add

cyclopropylamine (1.1 eq).

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the

intermediate imine/enamine.

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The

reaction is mildly exothermic.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel, typically using a

gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure 1-
Cyclopropylpiperidin-4-ol.

4-Piperidone +
Cyclopropylamine

Stir in DCM
(1-2h, RT)

Imine/Enamine
Intermediate

Add NaBH(OAc)₃
(1.5 eq) Stir (12-24h, RT) Aqueous Work-up

(NaHCO₃, Brine) Column Chromatography 1-Cyclopropylpiperidin-4-ol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Cyclopropylpiperidin-4-ol.
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Spectroscopic Characterization
While specific experimental spectra for 1-Cyclopropylpiperidin-4-ol are not readily available

in public databases, its structure allows for the prediction of its characteristic spectroscopic

features based on data from analogous compounds.

Disclaimer: The following spectral interpretations are predictive and based on the known

chemical shifts and fragmentation patterns of similar N-alkylated piperidin-4-ol derivatives.

¹H NMR Spectroscopy
Cyclopropyl Protons: A multiplet in the upfield region, typically between δ 0.3-0.8 ppm.

Piperidine Protons (C2/C6 and C3/C5): A series of multiplets between δ 1.5-3.0 ppm. The

protons alpha to the nitrogen (C2/C6) would be expected to be further downfield than those

at C3/C5.

Piperidine Proton (C4-H): A multiplet around δ 3.5-4.0 ppm, shifted downfield due to the

adjacent hydroxyl group.

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent, typically between δ 1.5-4.5 ppm.

¹³C NMR Spectroscopy
Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm for the CH₂

groups and δ 15-25 ppm for the CH.

Piperidine Carbons (C3/C5): A signal around δ 30-40 ppm.

Piperidine Carbons (C2/C6): A signal around δ 50-60 ppm.

Piperidine Carbon (C4): The carbon bearing the hydroxyl group would be expected around δ

65-75 ppm.

FT-IR Spectroscopy
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple sharp absorption bands between 2850-3000 cm⁻¹.

C-N Stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.

C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹.

Mass Spectrometry
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z =

141.

Fragmentation: Common fragmentation patterns for piperidine derivatives involve the loss of

substituents attached to the nitrogen and alpha-cleavage of the ring. A prominent fragment

would be expected from the loss of the cyclopropyl group.

Applications in Drug Discovery
The structural features of 1-Cyclopropylpiperidin-4-ol make it a highly valuable building block

in the synthesis of complex drug-like molecules.[5][6] The piperidine scaffold is a common

feature in centrally active agents and other therapeutics, while the N-cyclopropyl group is often

introduced to enhance metabolic stability and fine-tune pharmacological activity.[3]

Key Intermediate for CCR5 Antagonists
A significant application of 1-Cyclopropylpiperidin-4-ol and its derivatives is in the

development of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a co-receptor

that is crucial for the entry of the R5 tropic strains of HIV-1 into host T-cells.[7] By blocking this

receptor, CCR5 antagonists can effectively prevent viral entry and replication. Several potent

piperidine-based CCR5 antagonists have been developed, and the N-cyclopropyl moiety is a

common feature in these molecules.[1][8][9]

The hydroxyl group of 1-Cyclopropylpiperidin-4-ol provides a strategic point for synthetic

diversification, allowing for the attachment of other pharmacophoric elements required for high-

affinity binding to the CCR5 receptor.
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Caption: Role of 1-Cyclopropylpiperidin-4-ol as a versatile building block.

Safety and Handling
As with all chemical reagents, 1-Cyclopropylpiperidin-4-ol should be handled with

appropriate safety precautions in a well-ventilated area or a fume hood.

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat.

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on

skin, or on clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In Case of Exposure:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing and seek medical attention.

Skin: Wash with plenty of soap and water. Remove contaminated clothing.

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical

attention.

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion
1-Cyclopropylpiperidin-4-ol is a valuable and versatile building block for drug discovery and

development. Its unique combination of a conformationally constrained N-cyclopropyl group
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and a synthetically tractable hydroxyl function on the privileged piperidine scaffold makes it an

attractive starting material for the synthesis of complex and potent therapeutic agents. Its

demonstrated utility in the development of CCR5 antagonists highlights its importance in the

ongoing search for new medicines to combat significant global health challenges. Researchers

and scientists in the pharmaceutical industry can leverage the properties of this compound to

accelerate their drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1393038#1-cyclopropylpiperidin-4-ol-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1393038#1-cyclopropylpiperidin-4-ol-chemical-structure-and-properties
https://www.benchchem.com/product/b1393038#1-cyclopropylpiperidin-4-ol-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1393038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

